![molecular formula C21H23N3OS3 B2437928 N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223966-16-2](/img/structure/B2437928.png)
N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a fascinating chemical compound with potential applications across multiple fields. Its unique structure consists of a methylthio phenyl group, a thiophenyl group, and a spiro diazaspiro ring system, which collectively confer distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with appropriately substituted phenyl and thiophene derivatives.
Key Reaction Steps: : The synthetic process typically involves:
Formation of the spiro diazaspiro ring structure through cyclization reactions.
Introduction of the methylthio group via thiomethylation.
Coupling of the thiophenyl and diazaspiro components through thioacylation.
Conditions: : Typical conditions include the use of solvents like dichloromethane, base catalysts, and controlled temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. Automated systems and stringent quality control measures ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce sulfone or sulfoxide groups.
Reduction: : Reductive reactions might reduce the diazaspiro ring, affecting its overall stability and reactivity.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the phenyl or thiophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Products with modified diazaspiro structures.
Substitution: : Derivatives with varied substituents on the phenyl and thiophenyl rings.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis, enhancing reaction efficiency.
Material Science:
Biology
Drug Development: : Investigated for its potential as a bioactive molecule targeting specific enzymes or receptors.
Biochemistry: : Utilized in studies to understand protein-ligand interactions.
Medicine
Therapeutics: : Potential use in developing drugs for treating diseases related to the molecular targets it interacts with.
Industry
Fine Chemicals: : Applied in the synthesis of fine chemicals and intermediates for other industrial processes.
Mechanism of Action
N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exerts its effects through interaction with specific molecular targets:
Binding: : The spiro diazaspiro ring system may bind to active sites of enzymes or receptors.
Pathways: : Modulates biochemical pathways by either inhibiting or activating target molecules.
Cellular Effects: : Induces cellular responses that can lead to therapeutic effects or chemical transformations.
Comparison with Similar Compounds
Unique Features
Spiro Diazaspiro Ring: : Unique among similar compounds, offering distinctive binding properties.
Thio Functional Groups: : Presence of multiple thio groups enhances reactivity.
Similar Compounds
N-(3-(methylthio)phenyl)-2-(thioacetamido)acetamide: : Lacks the spiro ring structure but shares similar functional groups.
Thiophene-based Diazaspiro Compounds: : Similar in having thiophene and diazaspiro structures but differ in substituent groups.
Thioacetamide Derivatives: : Compounds with thioacetamide functionality but varied aromatic groups.
From synthesizing its complex structure to exploring its vast applications, N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[45]deca-1,3-dien-2-yl)thio)acetamide stands as a testament to the ingenuity and potential of modern chemistry
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS3/c1-26-16-8-5-7-15(13-16)22-18(25)14-28-20-19(17-9-6-12-27-17)23-21(24-20)10-3-2-4-11-21/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCBMPREKIQNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
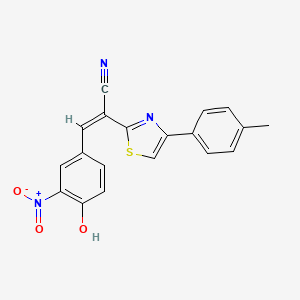
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2437849.png)
![5-bromo-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide](/img/structure/B2437850.png)
![2-cyclopropyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2437852.png)
![1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2437853.png)
![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)
![(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one](/img/structure/B2437856.png)
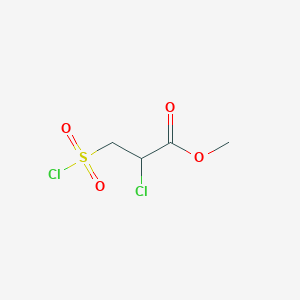
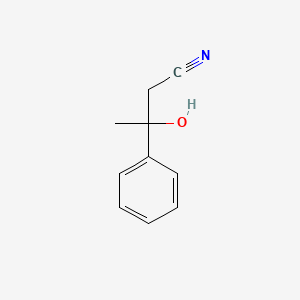
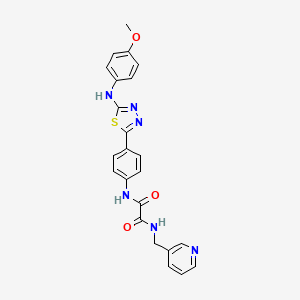
![1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437864.png)
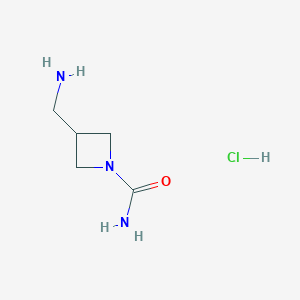
![ethyl 2-(4-benzoylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437866.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437868.png)
